molecular formula C20H16Cl2F3N5 B609919 Pexidartinib hydrochloride CAS No. 2040295-03-0

Pexidartinib hydrochloride

Cat. No. B609919
CAS RN: 2040295-03-0
M. Wt: 454.2782
InChI Key: CJLUYLRKLUYCEK-UHFFFAOYSA-N
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Description

Pexidartinib, sold under the brand name Turalio, is a kinase inhibitor drug used for the treatment of adults with symptomatic tenosynovial giant cell tumor (TGCT) associated with severe morbidity or functional limitations and not amenable to improvement with surgery . It works by inhibiting the colony-stimulating factor (CSF1)/CSF1 receptor pathway .


Molecular Structure Analysis

Pexidartinib hydrochloride has a molecular formula of C20H15ClF3N5 . It is a small molecule tyrosine kinase inhibitor with selective activity against the colony-stimulating factor 1 (CSF1) receptor .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 417.82 g·mol −1 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Pharmacokinetics and Clinical Applications

Pexidartinib hydrochloride, primarily recognized for its role in treating tenosynovial giant cell tumor (TGCT), has been the subject of various pharmacokinetic studies. Research reveals that it operates as a kinase inhibitor, inducing tumor response and symptom improvement in adult patients with symptomatic TGCT. A population pharmacokinetic model was developed for Pexidartinib and its metabolite, ZAAD, indicating that patient demographics and clinical characteristics have small, generally clinically nonmeaningful effects on their pharmacokinetic profiles (Yin et al., 2020).

Mechanism of Action in TGCT Treatment

Pexidartinib has been acknowledged for its efficacy in treating TGCT, a rare group of tumors that form in the joints, characterized by pain, swelling, and restricted movement. It acts by inhibiting the colony-stimulating factor (CSF1)/CSF1 receptor pathway, which leads to inhibition of cell line proliferation and promotes the autophosphorylation process of the ligand-induced CSF1 receptor. This mechanism positions Pexidartinib as a promising drug candidate for TGCT treatment (Alsayadi & Chawla, 2020).

Clinical Considerations and Efficacy

Pexidartinib is the first-in-class FDA-approved agent for symptomatic locally advanced TGCT. It has demonstrated high anti-tumor activity and improved patient symptoms and functional outcomes in clinical settings. The drug's efficacy, pharmacodynamics, and toxicity profile have been extensively reviewed, emphasizing the need for careful patient selection and monitoring, especially regarding liver function, to balance the expected risk-benefit ratio (Baldi, Gronchi, & Stacchiotti, 2020).

Considerations in Patient Selection and Treatment Optimization

The selection of patients for Pexidartinib treatment is crucial in optimizing TGCT treatment modalities. The literature highlights the importance of identifying the patient population that would derive maximal benefit with minimal risk from Pexidartinib. It involves a comparison of efficacy and safety profiles across clinical and preclinical studies to traditional treatment options like surgery or radiotherapy. Studies suggest that rates of improvement in joint mobility, pain, and recurrence-free survival are promising, with the most common adverse events being mild or reversible (Vaynrub et al., 2022).

Mechanism of Action

Pexidartinib is a selective tyrosine kinase inhibitor that works by inhibiting the colony-stimulating factor (CSF1)/CSF1 receptor pathway . It blocks the activity of an abnormal protein that may help the tumor to shrink .

Safety and Hazards

Pexidartinib can cause serious and potentially fatal liver injury . Common side effects include increased lactate dehydrogenase, increased aspartate aminotransferase, loss of hair color, increased alanine aminotransferase, and increased cholesterol . Additional side effects include neutropenia, increased alkaline phosphatase, decreased lymphocytes, eye edema, decreased hemoglobin, rash, dysgeusia, and decreased phosphate .

properties

IUPAC Name

5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClF3N5.ClH/c21-15-6-16-14(10-28-19(16)29-11-15)5-12-2-4-18(26-7-12)27-9-13-1-3-17(25-8-13)20(22,23)24;/h1-4,6-8,10-11H,5,9H2,(H,26,27)(H,28,29);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLUYLRKLUYCEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CC2=CNC3=C2C=C(C=N3)Cl)NCC4=CN=C(C=C4)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001026483
Record name Pexidartinib hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001026483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2040295-03-0
Record name Pexidartinib hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2040295030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pexidartinib hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001026483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PEXIDARTINIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YS6WAI3XN7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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